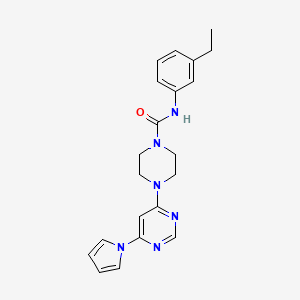

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-ethylphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-2-17-6-5-7-18(14-17)24-21(28)27-12-10-26(11-13-27)20-15-19(22-16-23-20)25-8-3-4-9-25/h3-9,14-16H,2,10-13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHHIZVFIZHNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.43 g/mol. The structure includes a pyrimidine ring, a piperazine moiety, and an ethyl-substituted phenyl group, which contribute to its biological properties.

Biological Activity Overview

Mechanisms of Action:

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate pathways involved in cell proliferation, apoptosis, and signal transduction.

Key Biological Activities:

-

Anticancer Activity:

- Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to piperazine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- A notable derivative demonstrated an IC50 value of approximately 3.0 µM against the A549 cell line, indicating strong antiproliferative effects .

-

Enzyme Inhibition:

- The compound has been evaluated for its inhibitory effects on specific enzymes involved in critical metabolic pathways. For example, analogs have shown potent inhibition of CYP51 and CYP5122A1 enzymes in Leishmania species, which are crucial for sterol biosynthesis . These findings suggest potential applications in treating parasitic infections.

- Receptor Modulation:

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrimidine Intermediate:

- The initial step involves reacting 4-chloropyrimidine with 1H-pyrrole under basic conditions to form the pyrimidine core.

- Piperazine Coupling:

- The resulting pyrimidine is then coupled with an ethyl-substituted phenyl piperazine using carbodiimide coupling agents to achieve the final carboxamide structure.

Case Study 1: Anticancer Screening

A series of compounds related to this structure were screened for their anticancer activity against multiple cell lines. The most potent compounds exhibited IC50 values ranging from 0.2 µM to 3 µM across different assays, demonstrating significant growth inhibition and induction of apoptosis .

Case Study 2: Enzyme Inhibition in Leishmania

Research focused on the inhibition of CYP enzymes revealed that certain derivatives showed selective potency against Leishmania donovani promastigotes. Compound modifications led to enhanced selectivity and potency, indicating potential therapeutic applications in treating leishmaniasis .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | Piperazine with dimethyl substitution | Strong CYP51 inhibition |

| N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | Benzyloxy group addition | Enhanced antiproliferative activity |

These comparisons highlight how structural variations influence biological activity and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-carboxamide derivatives, which are frequently explored for their pharmacological properties. Below is a detailed comparison with structurally or functionally related analogs:

Structural Variations and Physicochemical Properties

Key Observations:

- Substituent Effects: Halogenated vs. Heterocyclic Systems: Replacing pyrrole (target compound) with thienopyrimidine (Compound 6) enhances potency against glucose-starved tumor cells, likely due to improved mitochondrial targeting . Trifluoromethyl Groups: YM580’s trifluoromethyl and cyano groups enhance androgen receptor binding, demonstrating how electron-withdrawing groups improve target affinity .

- YM580’s antiandrogenic efficacy (ED₅₀ = 2.2 mg/kg/day) highlights the impact of bulky substituents (e.g., trifluoromethyl) on in vivo activity .

Pharmacological and Functional Insights

- Metabolic Stability : The 3-ethylphenyl group may offer a balance between lipophilicity and solubility compared to halogenated or trifluoromethyl-substituted analogs, which could influence oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.